molecular formula C18H24Cl2N4O2 B12729938 1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride CAS No. 104373-81-1

1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride

Cat. No.: B12729938
CAS No.: 104373-81-1
M. Wt: 399.3 g/mol
InChI Key: MELCFFIZPRWPTH-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride typically involves the reaction of piperazine with appropriate amide and pyridine derivatives under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • 1-Piperazineethanol
  • 1-Piperazinecarboxamide
  • 1-Piperazineacetamide

Uniqueness

1-Piperazinepropanamide, N-(4-hydroxyphenyl)-4-(2-pyridinyl)-, dihydrochloride is unique due to its specific structural features, such as the presence of the hydroxyphenyl and pyridinyl groups. These features may confer distinct pharmacological properties and make it suitable for specific applications that other piperazine derivatives may not be able to achieve.

Properties

CAS No.

104373-81-1

Molecular Formula

C18H24Cl2N4O2

Molecular Weight

399.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride

InChI

InChI=1S/C18H22N4O2.2ClH/c23-16-6-4-15(5-7-16)20-18(24)8-10-21-11-13-22(14-12-21)17-3-1-2-9-19-17;;/h1-7,9,23H,8,10-14H2,(H,20,24);2*1H

InChI Key

MELCFFIZPRWPTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)O)C3=CC=CC=N3.Cl.Cl

Origin of Product

United States

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